2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: is a chemical compound with the following structure:
Structure:
!Compound Structure
It belongs to the class of carbazole derivatives and exhibits interesting biological properties. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxybenzoyl chloride . The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) as a catalyst.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Can be reduced to yield different intermediates or final products.
Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Chemistry:
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceuticals: Serves as a precursor for drug development.
Biological Studies: Investigated for potential bioactivity, including antitumor and anti-inflammatory properties.
Drug Discovery: Researchers explore its derivatives as potential drug candidates.
Dyes and Pigments: Its carbazole core makes it useful in dye and pigment synthesis.
Materials Science: May find applications in organic electronics and optoelectronic devices.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are identical, compounds with similar carbazole or benzamide moieties can be compared. Notable examples include 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole and 2-methoxybenzamide .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-13-10-11-17-16(12-13)14-7-5-8-18(20(14)22-17)23-21(24)15-6-3-4-9-19(15)26-2/h3-4,6,9-12,18,22H,5,7-8H2,1-2H3,(H,23,24) |
InChI Key |
OONJOAWUUIBBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.